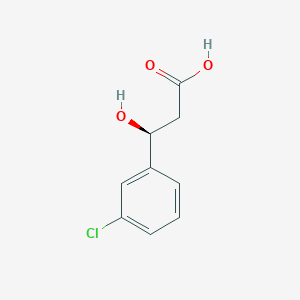
(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid, also known as S-3-CPHP, is an organic compound used in scientific research. It is a member of the class of compounds known as phenylpropanoic acids, which are a subclass of carboxylic acids. S-3-CPHP plays an important role in a variety of biochemical and physiological processes, and has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Biotechnological Production of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP) is recognized as a valuable platform chemical in the global market, produced from various renewable resources. It serves as a precursor for the industrial synthesis of numerous chemicals, including acrylic acid and its derivatives. When polymerized, 3-HP is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, involving strategies like heterologous pathway introduction, gene expression control, enzyme engineering, and fermentation condition optimization. However, despite extensive exploration, production levels have not yet met industrial requirements, signifying the need for continued research in this domain (Jers et al., 2019).
Eco-Sustainable Production and Application
3-HP is projected as a potential building block for both organic synthesis and high-performance polymers. Despite significant efforts, no large-scale process currently exists. The exploration of eco-sustainable processes, particularly catalytic chemical methods, is highlighted as a critical area for development, positioning 3-HP as a key player in green chemistry (Pina et al., 2011).
Antibacterial Applications
Compounds derived from 3-HP, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, have demonstrated significant antibacterial efficacy against both gram-negative and gram-positive bacteria, suggesting its potential in developing novel antibacterial agents (Sheikh et al., 2009).
Chemical-Catalytic Approach for Production
A chemical-catalytic method has been developed to produce 3-HP from biomass-derived levulinic acid, with a noteworthy shift in selectivity under basic conditions, leading to either direct production of 3-HP or the formation of 3-(hydroperoxy)propanoic acid, which can be subsequently converted to 3-HP. This method highlights the potential for scalable and efficient production (Wu et al., 2015).
Glycerol Conversion to 3-HP
The conversion of glycerol to 3-HP in genetically engineered Bacillus subtilis demonstrates the potential of microbial strains in the large-scale production of 3-HP. This study indicates that Bacillus subtilis, with its robustness in high-density fermentation conditions, could be a viable platform for commercial 3-HP production, marking a significant advancement in the biotechnological application of this compound (Kalantari et al., 2017).
Propriétés
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

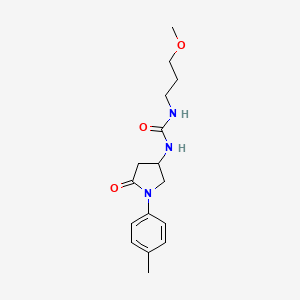


![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)
![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)
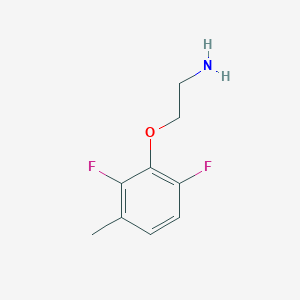
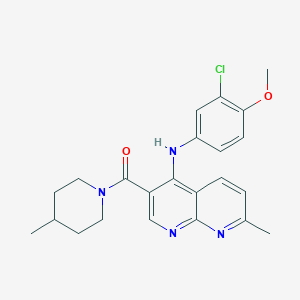
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)
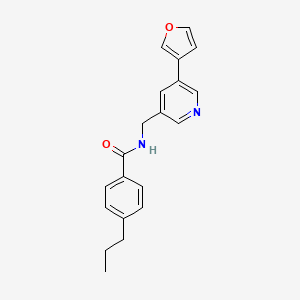
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
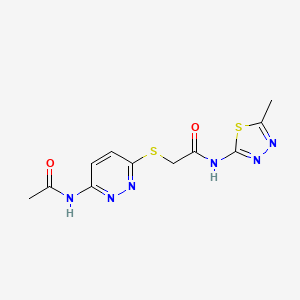
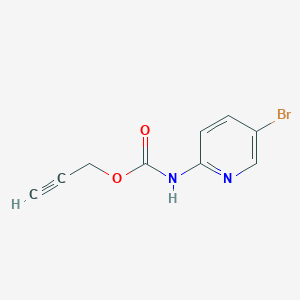
![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)
![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)